molecular formula C22H26N4O6S B4047064 4-(4-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-3-nitrobenzoyl)morpholine

4-(4-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-3-nitrobenzoyl)morpholine

Cat. No.: B4047064
M. Wt: 474.5 g/mol
InChI Key: RRYOTMABJUOTHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-3-nitrobenzoyl)morpholine is a useful research compound. Its molecular formula is C22H26N4O6S and its molecular weight is 474.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 474.15730574 g/mol and the complexity rating of the compound is 791. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Janakiramudu et al. (2017) explored the synthesis of sulfonamides and carbamates starting from an intermediate closely related to the structure , highlighting their potential in producing compounds with potent antimicrobial activity. The sulfonamide derivatives, in particular, showed significant antifungal efficacy, which suggests the utility of the core chemical structure in developing antifungal agents (Janakiramudu et al., 2017).

Interaction with Nitrous Acid

Research on the interaction of related amines with nitrous acid to form carcinogenic N-nitroso compounds found that ascorbic acid could block this reaction, implying that derivatives of the compound might interact similarly. This insight is crucial for understanding the chemical reactivity and potential risks associated with the compound, as well as strategies to mitigate them (Mirvish et al., 1972).

Ionic Liquid Crystals

Piperidinium, piperazinium, and morpholinium cations, which are structurally similar to parts of the compound , have been utilized in the design of ionic liquid crystals. These findings demonstrate the structural flexibility and potential applications of the compound's derivatives in materials science, particularly in the development of new types of ionic liquid crystals (Lava et al., 2009).

Inhibition of Carbonic Anhydrase

A study by Mincione et al. (2005) on thioureido-substituted sulfonamides, which share functional group similarities with the compound , revealed their potential as inhibitors of carbonic anhydrase isozymes. This inhibition activity is significant for therapeutic applications, such as treating glaucoma by reducing intraocular pressure (Mincione et al., 2005).

Properties

IUPAC Name

[4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-3-nitrophenyl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O6S/c1-17-2-5-19(6-3-17)33(30,31)25-10-8-23(9-11-25)20-7-4-18(16-21(20)26(28)29)22(27)24-12-14-32-15-13-24/h2-7,16H,8-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRYOTMABJUOTHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=C(C=C3)C(=O)N4CCOCC4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-3-nitrobenzoyl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(4-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-3-nitrobenzoyl)morpholine
Reactant of Route 3
Reactant of Route 3
4-(4-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-3-nitrobenzoyl)morpholine
Reactant of Route 4
Reactant of Route 4
4-(4-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-3-nitrobenzoyl)morpholine
Reactant of Route 5
Reactant of Route 5
4-(4-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-3-nitrobenzoyl)morpholine
Reactant of Route 6
Reactant of Route 6
4-(4-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-3-nitrobenzoyl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.